Hydrogen-Bond Donor Count: Methylcarbamoyl Introduces One HBD Absent from N-Boc-piperazine
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate possesses one hydrogen-bond donor (the methylcarbamoyl N–H) whereas N-Boc-piperazine (CAS 57260-71-6) has zero HBDs . This single HBD is critical for the canonical donor–acceptor interaction observed between the urea NH and the hinge-region carbonyl of kinase targets such as KDR/VEGFR2, as documented in the patent literature describing the piperazine-1-carboxylic acid methylamide series [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (methylcarbamoyl N–H) |
| Comparator Or Baseline | N-Boc-piperazine (CAS 57260-71-6): HBD = 0; N-Boc-4-methylpiperazine (CAS 189035-22-1): HBD = 0; tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate: HBD = 0 |
| Quantified Difference | ΔHBD = +1 versus N-Boc-piperazine and N-methylpiperazine analogs |
| Conditions | Computed molecular property based on 2D structure (PubChem/ChemSpider descriptor) |
Why This Matters
A single HBD difference can determine whether a building block can fulfill a key hinge-binding hydrogen-bond interaction required in a target kinase pharmacophore, directly affecting the decision to purchase this intermediate over HBD-lacking analogs.
- [1] Ren, Y.; Karki, S. B.; Zhao, M. M.; Bilodeau, M. T. Active Salt Forms with Tyrosine Kinase Activity. US Patent US2004/23978 A1, 2004. The piperazine-1-carboxylic acid methylamide core acts as a KDR kinase inhibitor; the N–H of the methylamide group engages the kinase hinge region. View Source
